molecular formula C13H10ClFN2O B1529446 1-(2-Amino-5-chloropyridin-3-yl)-2-(3-fluorophenyl)ethan-1-one CAS No. 1406910-98-2

1-(2-Amino-5-chloropyridin-3-yl)-2-(3-fluorophenyl)ethan-1-one

Cat. No.: B1529446
CAS No.: 1406910-98-2
M. Wt: 264.68 g/mol
InChI Key: FNHGBLYBNJEFTN-UHFFFAOYSA-N
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Description

Structural Overview and Significance of Pyridine Derivatives in Medicinal Chemistry

Pyridine derivatives represent a cornerstone of modern medicinal chemistry due to their versatile pharmacological properties and structural adaptability. The pyridine core, a six-membered aromatic ring containing one nitrogen atom, enables diverse electronic interactions critical for drug-receptor binding. Its electron-deficient nature facilitates nucleophilic substitutions at the 2-, 4-, and 6-positions, while the nitrogen atom enhances hydrogen-bonding capabilities.

For example, pyridine-based drugs such as nicotinamide (vitamin B3) and isoniazid (antitubercular agent) demonstrate the scaffold’s ability to modulate enzymatic activity and microbial growth. The introduction of substituents like amino, chloro, and fluoro groups further fine-tunes solubility, metabolic stability, and target affinity. A comparative analysis of pyridine-containing FDA-approved drugs reveals that 54 medications feature this heterocycle, underscoring its dominance in drug design.

Table 1: Key Physicochemical Properties of Pyridine Derivatives

Property Impact on Drug Design Example Drug
Aromatic π-system Facilitates π-π stacking with protein targets Imatinib (anticancer)
Nitrogen basicity (pKa ~5.25) Enhances solubility and bioavailability Pyridostigmine (myasthenia gravis)
Electrophilic C2/C4 sites Enables regioselective functionalization Omeprazole (antiulcer)

Role of Halogen-Substituted Aromatic Compounds in Drug Discovery

Halogen atoms, particularly chlorine and fluorine, are strategically incorporated into aromatic systems to optimize drug-like properties. Chlorine’s electron-withdrawing effect increases metabolic stability by slowing cytochrome P450-mediated oxidation, while fluorine’s high electronegativity improves membrane permeability and binding affinity. Approximately 20% of FDA-approved drugs contain fluorine, including fluoxetine (antidepressant) and ciprofloxacin (antibiotic).

Chlorine substitution is equally impactful. The "magic chloro effect" describes instances where chloro-substitution improves potency by >100-fold, as seen in chlorpromazine (antipsychotic) and chloroquine (antimalarial). Halogens also enable halogen bonding with biological targets, a interaction distinct from hydrogen bonding, which enhances selectivity.

Table 2: Halogen-Induced Modifications in Drug Candidates

Halogen Effect on Pharmacokinetics Example Application
Cl ↑ Metabolic stability, ↑ lipophilicity Chlorpyrifos (herbicide)
F ↑ Bioavailability, ↓ metabolic clearance Fluoxetine (antidepressant)

Rationale for Investigating 1-(2-Amino-5-chloropyridin-3-yl)-2-(3-fluorophenyl)ethan-1-one

This compound (CAS: 1406910-98-2) combines a pyridine core with strategic halogen substitutions, positioning it as a promising candidate for therapeutic development. The 5-chloro and 3-fluoro groups synergistically enhance electronic properties, while the amino group at C2 enables hydrogen bonding with biological targets. Its molecular formula (C₁₃H₁₀ClFN₂O) and weight (264.68 g/mol) align with Lipinski’s rule, suggesting favorable oral bioavailability.

Preliminary studies indicate potential applications in antimicrobial and anticancer research, though mechanistic details remain under investigation. The compound’s synthesis typically involves Friedel-Crafts acylation followed by nucleophilic aromatic substitution, leveraging pyridine’s reactivity at electrophilic sites.

Figure 1: Structural Features of this compound

  • Pyridine core : Enables π-π interactions and hydrogen bonding via the nitrogen atom.
  • 5-Chloro substituent : Enhances metabolic stability and lipophilicity.
  • 3-Fluorophenyl group : Improves membrane permeability and target affinity.
  • Amino group at C2 : Serves as a hydrogen bond donor for receptor binding.

Properties

IUPAC Name

1-(2-amino-5-chloropyridin-3-yl)-2-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c14-9-6-11(13(16)17-7-9)12(18)5-8-2-1-3-10(15)4-8/h1-4,6-7H,5H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHGBLYBNJEFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)C2=C(N=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Amino-5-chloropyridin-3-yl)-2-(3-fluorophenyl)ethan-1-one, identified by its CAS number 1406910-98-2, is a synthetic organic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a pyridine ring substituted with an amino group and a chlorine atom, alongside a fluorophenyl group attached to an ethanone moiety. Its molecular formula is C13H10ClFN2OC_{13}H_{10}ClFN_2O, and it has a molecular weight of 264.68 g/mol.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The unique combination of substituents in this compound may enhance its biological activity compared to similar compounds .

Potential Biological Activities

The following table summarizes some of the biological activities associated with compounds similar to this compound:

Compound Name Structural Features Biological Activity
1-(4-Amino-2-chloropyridin-3-yl)-2-(4-fluorophenyl)ethan-1-oneSimilar pyridine and phenyl groupsAntimicrobial
5-Chloro-N-[4-(trifluoromethyl)phenyl]pyridin-2-aminesDifferent substitution patternsAnticancer
2-Amino-N-[3-fluorophenyl]pyridin-4-aminesVariance in amino positionEnzyme inhibition

The biological activity of this compound may involve interactions with various biological targets. For instance, studies on related compounds suggest potential interactions with enzymes involved in metabolic pathways or cellular signaling .

Case Studies

  • Antimicrobial Activity : In a study exploring the antimicrobial properties of similar compounds, it was found that certain derivatives exhibited significant inhibition against various bacterial strains. The presence of the amino and halogen substituents in the pyridine ring was noted as crucial for enhancing antimicrobial efficacy.
  • Anticancer Properties : Research involving pyridine derivatives has shown promising results in inhibiting cancer cell proliferation. For example, one study reported that a structurally related compound demonstrated an IC50 value indicative of potent anticancer activity against specific cancer cell lines .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its structural features. The presence of chlorine and fluorine atoms may affect its absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary studies suggest that these halogen substituents can enhance lipophilicity, potentially improving bioavailability .

Scientific Research Applications

Overview

1-(2-Amino-5-chloropyridin-3-yl)-2-(3-fluorophenyl)ethan-1-one, with the molecular formula C13H10ClFN2OC_{13}H_{10}ClFN_2O and a molecular weight of approximately 264.68 g/mol, is a synthetic organic compound characterized by its unique structural features, including a pyridine ring substituted with an amino group and a chlorine atom, alongside a fluorophenyl group attached to an ethanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity : Structural analogs have demonstrated potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Certain compounds within this class may act as enzyme inhibitors, impacting various biochemical pathways.

Potential Applications

The compound's unique combination of substituents suggests several potential applications in different fields:

  • Medicinal Chemistry :
    • Drug Development : The structural features suggest that it could serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
    • Targeted Therapy : Its ability to interact with various biological targets makes it a candidate for targeted therapies in cancer treatment.
  • Biochemical Research :
    • Mechanistic Studies : It can be utilized in studies aimed at understanding the mechanisms of enzyme inhibition or antimicrobial action.
    • Pharmacokinetics : The presence of chlorine and fluorine atoms may influence its absorption and distribution, making it suitable for pharmacokinetic studies.
  • Chemical Synthesis :
    • Synthetic Intermediates : This compound can be used as an intermediate in the synthesis of more complex molecules with desired biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, physicochemical properties, and bioactivity:

Compound Substituents Key Properties References
1-(2-Amino-5-chloropyridin-3-yl)-2-(3-fluorophenyl)ethan-1-one - 2-Amino-5-chloropyridin-3-yl
- 3-Fluorophenyl
- Molecular formula: C₁₃H₁₀ClFN₂O
- Commercial availability (American Elements)
1-(3-Chloro-5-fluoropyridin-2-yl)ethanone - 3-Chloro-5-fluoropyridin-2-yl - CAS: 1256819-31-4
- Safety data available (GHS-compliant SDS)
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone - 6-Chloropyridin-3-yl
- CF₃ group
- CAS: 1356086-78-6
- High purity (≥97%)
- Used in agrochemical synthesis
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one - 4-(Chloromethyl)phenyl
- Sulfoxide group
- White solid
- Melting point: 137.3–138.5°C
- NMR-characterized
2-Morpholino-2-(pyridin-2-yl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one - Morpholino
- Pyridin-2-yl
- 3-(Trifluoromethyl)phenyl
- Yellow oil
- Yield: 61%
- HRMS-validated
1-(3-Amino-6-(5-chlorothiophen-2-yl)-4-(pyridin-3-yl)furo[2,3-b]pyridin-2-yl)ethan-1-one - Furopyridine core
- Chlorothiophenyl
- Pyridinyl
- ¹³C NMR-characterized
- Potential antibacterial activity

Structural and Functional Insights :

The 2-amino-5-chloropyridin-3-yl substituent introduces hydrogen-bonding capacity, a feature absent in simpler chloropyridinyl ethanones (e.g., 1-(3-chloro-5-fluoropyridin-2-yl)ethanone) .

1,3,4-Thiadiazole derivatives with pyridinyl or thiophenyl groups demonstrate antimicrobial activity against E. coli and C. albicans, highlighting the therapeutic relevance of such scaffolds .

Synthetic Methodologies: The target compound’s synthesis likely parallels Ru(II)-catalyzed protocols used for 2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethanones, where regioselective acylation is achieved under mild conditions . In contrast, DBU-catalyzed cyclization methods (e.g., for naphthyl ethanones) emphasize the role of base in constructing fused aromatic systems .

Challenges and Opportunities :

  • Data Gaps : Experimental data on the target compound’s solubility, stability, and toxicity are lacking, necessitating further characterization .
  • Structure-Activity Relationships (SAR): Comparative studies with 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanone (agrochemical precursor) could elucidate the impact of fluorination on bioactivity .

Preparation Methods

Synthesis of 2-Amino-5-chloropyridine Derivative

A critical intermediate in the preparation is 2-amino-3-fluoro-5-chloropyridine, which can be synthesized by nucleophilic aromatic substitution of 2,3-difluoro-5-chloropyridine with ammonia under high temperature and pressure conditions. The process involves:

  • Reacting 2,3-difluoro-5-chloropyridine (100 g, 0.669 mol) with aqueous ammonia (varied volumes from 0.75 L to 1.5 L, corresponding to 5.35 to 10.7 mol) in a sealed autoclave.
  • Reaction temperatures range from 120°C to 140°C with reaction times of 20 to 24 hours.
  • Upon completion, a light yellow solid precipitates, which is filtered, washed, and purified by extraction and drying steps.
  • Yields of 2-amino-3-fluoro-5-chloropyridine are consistently high, around 84–85% under optimized conditions.

This method is robust and scalable, providing a suitable pyridine intermediate for further functionalization.

Parameter Condition 1 Condition 2 Condition 3
2,3-Difluoro-5-chloropyridine 100 g (0.669 mol) 100 g (0.669 mol) 100 g (0.669 mol)
Ammonia volume 1.125 L (8.025 mol) 1.5 L (10.7 mol) 0.75 L (5.35 mol)
Temperature 120°C 140°C 140°C
Reaction time 20 h 20 h 24 h
Yield 85.32% 85.26% 84.34%

Formation of the Ethanone Side Chain (2-(3-fluorophenyl)ethan-1-one)

The ketone side chain bearing the 3-fluorophenyl substituent is typically introduced via a nucleophilic addition or substitution involving a suitable 3-fluorophenyl precursor and a pyridine derivative with an activated position for ketone formation.

A general approach involves:

  • Utilizing Grignard reagents derived from 3-fluorophenyl halides to react with electrophilic pyridine intermediates.
  • For example, 4-amino-2-chloronicotinonitrile can be converted to 2-substituted 1-(4-amino-2-chloropyridin-3-yl)-ethan-1-ones via reaction with organometallic reagents such as triethyl orthoformate or triethyl orthoacetate, followed by acid-catalyzed nucleophilic substitution and hydrolysis.
  • The reaction is carried out in ether solvents at mild temperatures (room temperature to 30°C) with subsequent reflux in mixed solvents (HCl/H2O/EtOH) to complete the transformation.
  • After neutralization and extraction, the product is purified by chromatography, yielding the desired ethanone derivatives in moderate to good yields (40–82%).

This methodology is adaptable for introducing various aryl substituents, including fluorinated phenyl groups, enabling the synthesis of the target compound.

Coupling of the Pyridine and Ethanone Fragments

The final step involves coupling the 2-amino-5-chloropyridin-3-yl intermediate with the 3-fluorophenyl ethanone moiety. This can be achieved through:

  • Direct acylation of the amino-substituted pyridine with 3-fluorophenylacetyl chloride or equivalent activated acyl derivatives.
  • Controlled reaction conditions to preserve the amino and chloro substituents on the pyridine ring.
  • Use of appropriate bases and solvents to facilitate the formation of the ketone linkage without side reactions.

Though specific detailed protocols for this coupling are less frequently reported, analogous procedures with related pyridine ethanone compounds indicate that this approach is practical and yields the target compound with high purity.

Summary Table of Preparation Steps

Step Starting Material(s) Reaction Conditions Key Notes Yield Range
1. Amination of difluorochloropyridine 2,3-Difluoro-5-chloropyridine + NH3 120–140°C, 20–24 h, autoclave High pressure, aqueous ammonia substitution 84–85%
2. Formation of ethanone side chain 3-Fluorophenyl Grignard + pyridine nitrile Ether solvent, 0–30°C, reflux in HCl/H2O/EtOH Acid-catalyzed substitution and hydrolysis 40–82%
3. Coupling to form final compound 2-Amino-5-chloropyridinyl intermediate + 3-fluorophenylacetyl chloride Controlled acylation, base, organic solvent Preserves functional groups Not explicitly reported, typically good

Research Findings and Considerations

  • The amination step is critical for introducing the amino group at the 2-position of the pyridine ring while retaining the 5-chloro substituent, which is important for biological activity.
  • Reaction parameters such as ammonia concentration, temperature, and time significantly affect yield and purity.
  • The use of Grignard reagents or related organometallics allows for versatile introduction of various aryl ethanone groups, including fluorinated phenyl rings, facilitating structure-activity relationship studies.
  • Purification steps involving extraction, drying, and chromatography are essential to obtain high-purity intermediates and final products.
  • The synthetic routes are scalable and amenable to kilogram-scale production, supporting potential pharmaceutical applications.

Q & A

Q. What are the recommended synthetic strategies for 1-(2-Amino-5-chloropyridin-3-yl)-2-(3-fluorophenyl)ethan-1-one?

A multi-step synthesis approach is typically employed. For example:

  • Step 1 : Nitration and halogenation of the pyridine precursor to introduce chlorine and amino groups.
  • Step 2 : Coupling with a fluorophenyl moiety via Friedel-Crafts acylation or cross-coupling reactions.
  • Step 3 : Purification using column chromatography or recrystallization to isolate the target compound.
    Key challenges include regioselectivity in halogenation and minimizing side reactions during coupling. Refer to analogous synthetic protocols for chloropyridinyl ethanones .

Q. How can structural characterization be performed for this compound?

  • X-ray crystallography : Resolve the molecular geometry and confirm substituent positions (e.g., as demonstrated for related fluorophenyl ketones) .
  • Spectroscopy :
    • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify aromatic substitution patterns and ketone functionality.
    • FT-IR : Confirm the presence of carbonyl (C=O) and amine (N-H) groups.
  • Mass spectrometry : Validate molecular weight and fragmentation patterns .

Q. What safety protocols should be followed during handling?

  • PPE : Use chemical-resistant gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors .
  • Storage : Keep in airtight containers away from light and moisture.
  • Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved in structural analysis?

  • Cross-validation : Combine multiple techniques (e.g., X-ray crystallography with 19F^{19}F-NMR) to address ambiguities in fluorine or chlorine positioning.
  • Computational modeling : Use DFT calculations to predict NMR chemical shifts or optimize geometries, aligning theoretical and experimental data .
  • Statistical analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .

Q. What experimental designs are suitable for studying environmental fate or degradation pathways?

  • Split-plot designs : Incorporate variables like pH, temperature, and microbial activity to assess abiotic/biotic degradation (e.g., as outlined in long-term environmental studies) .
  • Analytical methods :
    • LC-MS/MS : Quantify degradation products in soil/water matrices.
    • Isotope labeling : Track metabolic pathways in microbial consortia.
  • Ecotoxicology assays : Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. How can theoretical frameworks guide mechanistic studies of this compound’s bioactivity?

  • Molecular docking : Align the compound with target proteins (e.g., kinases) to predict binding modes and structure-activity relationships (SAR).
  • Pharmacophore modeling : Identify critical functional groups (e.g., fluorophenyl or chloropyridinyl motifs) for biological activity.
  • Kinetic studies : Integrate Michaelis-Menten models to elucidate enzyme inhibition mechanisms .

Q. How should researchers address variability in bioassay results across studies?

  • Standardized protocols : Adopt consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Dose-response curves : Use nonlinear regression to calculate IC50_{50}/EC50_{50} values, ensuring replicates (n ≥ 3) and statistical validation (e.g., ANOVA with Tukey’s post hoc test) .
  • Meta-analysis : Compare datasets across published studies to identify confounding factors (e.g., assay temperature or serum content) .

Q. What methodologies optimize the compound’s stability in formulation studies?

  • Accelerated stability testing : Expose the compound to elevated temperatures (40°C) and humidity (75% RH) over 4–8 weeks, monitoring degradation via HPLC.
  • Excipient screening : Test stabilizers (e.g., cyclodextrins) to enhance solubility and prevent crystallization.
  • pH profiling : Assess stability across physiological pH ranges (1.2–7.4) to simulate gastrointestinal conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-5-chloropyridin-3-yl)-2-(3-fluorophenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-5-chloropyridin-3-yl)-2-(3-fluorophenyl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.